Cas no 172833-22-6 (N-Boc-4-aminopentanoic Acid)

N-Boc-4-aminopentanoic Acid is a protected derivative of 4-aminopentanoic acid, featuring a tert-butoxycarbonyl (Boc) group that enhances stability and facilitates selective deprotection in synthetic applications. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where controlled amine reactivity is required. The Boc group ensures compatibility with a wide range of reaction conditions, enabling efficient further functionalization. Its crystalline form and well-defined purity make it suitable for precise stoichiometric use. The product is commonly employed in the preparation of modified amino acids, peptidomimetics, and other bioactive molecules, offering reliable performance in complex synthetic pathways.
N-Boc-4-aminopentanoic Acid structure
N-Boc-4-aminopentanoic Acid structure
Product Name:N-Boc-4-aminopentanoic Acid
CAS No:172833-22-6
MF:C10H19NO4
MW:217.26216340065
CID:905722
PubChem ID:4712490
Update Time:2025-10-30

N-Boc-4-aminopentanoic Acid Chemical and Physical Properties

Names and Identifiers

    • N-Boc-4-aminopentanoic Acid
    • 4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • 4-N-Boc-aminovalerate
    • 4-N-Boc-aminovaleric acid
    • 4-[(tert-Butoxycarbonyl)aMino]pentanoic Acid
    • 4-[[(1,1-DiMethylethoxy)carbonyl]aMino]pentanoic Acid
    • rac 4-Bocamino-pentanoic acid
    • MFCD06410963
    • (S)-4-(Boc-amino)pentanoic Acid
    • AB88601
    • SY066581
    • Z1190328582
    • 4-(Boc-amino)-1-pentanoic acid
    • FS-5981
    • 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
    • AT29897
    • 4-((tert-Butoxycarbonyl)amino)pentanoic acid
    • 4-((tert-Butoxycarbonyl)amino)pentanoicacid
    • DA-09321
    • MFCD17170955
    • AB87907
    • 172833-22-6
    • EN300-76846
    • (R)-4-(Boc-amino)-pentanoic acid
    • 4-(tert-butoxycarbonylamino)pentanoic acid
    • SCHEMBL1000144
    • DTXSID30405721
    • CVYVXURBKURNKE-UHFFFAOYSA-N
    • (4S)-4-(Boc-amino)-pentanoic acid
    • rac 4-Boc-amino-pentanoic acid
    • AKOS013429311
    • Inchi: 1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
    • InChI Key: CVYVXURBKURNKE-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)CCC(=O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 217.13100
  • Monoisotopic Mass: 217.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • PSA: 79.12000
  • LogP: 1.96880

N-Boc-4-aminopentanoic Acid Pricemore >>

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N-Boc-4-aminopentanoic Acid Production Method

N-Boc-4-aminopentanoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:172833-22-6)N-Boc-4-aminopentanoic Acid
Order Number:A1233397
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:49
Price ($):499
Email:sales@amadischem.com

Additional information on N-Boc-4-aminopentanoic Acid

Recent Advances in the Application of N-Boc-4-aminopentanoic Acid (CAS: 172833-22-6) in Chemical Biology and Pharmaceutical Research

N-Boc-4-aminopentanoic Acid (CAS: 172833-22-6) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. This compound, characterized by its Boc-protected amine and carboxylic acid functional groups, has garnered significant attention in recent years due to its versatility in medicinal chemistry and drug development. Recent studies have highlighted its role in the synthesis of peptide mimetics, protease inhibitors, and other pharmacologically active molecules, making it a valuable building block in the pharmaceutical industry.

A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the utility of N-Boc-4-aminopentanoic Acid in the development of novel inhibitors targeting the SARS-CoV-2 main protease. Researchers utilized this compound as a scaffold to introduce modifications that enhanced binding affinity and selectivity. The study reported a 40% improvement in inhibitory activity compared to previous analogs, underscoring the potential of this intermediate in antiviral drug design. The findings were further supported by molecular docking simulations and X-ray crystallography data, which revealed key interactions between the inhibitor and the protease active site.

In addition to its antiviral applications, N-Boc-4-aminopentanoic Acid has been employed in the synthesis of peptide-based therapeutics for cancer treatment. A recent publication in *Bioorganic & Medicinal Chemistry Letters* detailed its use in constructing tumor-targeting conjugates. The study showcased how the Boc-protected amine group facilitated controlled coupling reactions, enabling the precise assembly of peptide-drug conjugates with improved stability and bioavailability. The resulting compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the nanomolar range.

Another area of active research involves the application of N-Boc-4-aminopentanoic Acid in the development of prodrugs. A 2024 study in *European Journal of Pharmaceutical Sciences* explored its incorporation into self-immolative linkers for targeted drug delivery. The researchers designed a series of prodrugs that released active agents in response to specific enzymatic triggers, leveraging the compound's structural features to achieve controlled release kinetics. This approach demonstrated enhanced therapeutic efficacy and reduced off-target effects in preclinical models, highlighting its potential for clinical translation.

Beyond its pharmaceutical applications, N-Boc-4-aminopentanoic Acid has also found use in chemical biology as a tool for protein labeling and modification. A recent *ACS Chemical Biology* article described its role in the site-specific incorporation of non-natural amino acids into proteins. The study utilized the compound's carboxylic acid moiety for conjugation with fluorescent probes, enabling real-time visualization of protein dynamics in live cells. This methodology opens new avenues for studying protein-protein interactions and cellular signaling pathways with high spatial and temporal resolution.

In conclusion, recent research has underscored the multifaceted utility of N-Boc-4-aminopentanoic Acid (CAS: 172833-22-6) in chemical biology and pharmaceutical development. Its applications span from antiviral drug design to cancer therapeutics and prodrug development, demonstrating its value as a versatile building block. Future studies are expected to further explore its potential in emerging areas such as targeted drug delivery and chemical biology tools, solidifying its position as a critical component in modern drug discovery pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:172833-22-6)N-Boc-4-aminopentanoic Acid
A1233397
Purity:99%
Quantity:1g
Price ($):499
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